What are the physicochemical properties of 3-Amino-5-[(methylamino)carbonyl]benzoic acid?
What are the physicochemical properties of 3-Amino-5-[(methylamino)carbonyl]benzoic acid?
An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-5-[(methylamino)carbonyl]benzoic acid
Introduction
3-Amino-5-[(methylamino)carbonyl]benzoic acid (CAS No. 1954-96-7) is a substituted benzoic acid derivative. Its molecular architecture, featuring a carboxylic acid, an aromatic amine, and a secondary amide, bestows upon it a unique combination of physicochemical characteristics that are critical for its application in chemical synthesis and drug discovery. As an organic intermediate, understanding its properties such as solubility, acidity (pKa), and lipophilicity (logP) is paramount for optimizing reaction conditions, developing analytical methods, and predicting its behavior in biological systems.[1]
This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. It is designed for researchers and professionals in the fields of medicinal chemistry, process development, and analytical science, offering both consolidated data and the underlying scientific principles that govern the compound's behavior.
Chemical and Molecular Identity
A precise understanding of the molecule's structure is the foundation for interpreting its properties.
Caption: Molecular structure of the title compound.
IUPAC Name: 3-Amino-5-(methylcarbamoyl)benzoic acid[2][3] CAS Number: 1954-96-7[1][2][3][4] Molecular Formula: C₉H₁₀N₂O₃[1][2][4] Molecular Weight: 194.19 g/mol [2][3]
Summary of Physicochemical Properties
The following table summarizes the key physicochemical data available for 3-Amino-5-[(methylamino)carbonyl]benzoic acid. It is critical to note that while some properties are reported by suppliers, others are computationally predicted and should be confirmed experimentally.
| Property | Value | Data Type | Source |
| Molecular Weight | 194.19 g/mol | [1][2][3] | |
| logP | -0.0365 | Calculated | [3] |
| Appearance | Solid (form not specified) | Experimental | N/A |
| Purity | ≥95% to ≥98% (HPLC) | Experimental | [1][2][4] |
| Moisture Content | ≤0.5% | Experimental | [1] |
| Melting Point | Not reported | N/A | N/A |
| Boiling Point | Not reported | N/A | N/A |
| pKa | Not reported | N/A | N/A |
| Aqueous Solubility | Not reported | N/A | N/A |
Detailed Analysis of Key Properties
Lipophilicity (logP)
The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent (typically octanol) and water. It is a critical parameter in drug development for predicting membrane permeability and absorption.
The calculated logP for 3-Amino-5-[(methylamino)carbonyl]benzoic acid is -0.0365 [3]. This value, being close to zero, suggests that the compound is relatively hydrophilic . The presence of multiple hydrogen bond donors (the carboxylic acid, amine, and amide groups) and acceptors (the three oxygen atoms and two nitrogen atoms) contributes significantly to its affinity for polar solvents like water over nonpolar lipids. This inherent hydrophilicity implies that while the compound should have sufficient aqueous solubility for formulation, its passive diffusion across biological membranes might be limited.
Acidity and Basicity (pKa)
While experimental pKa values are not publicly available, we can infer the compound's acid-base behavior from its functional groups:
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Carboxylic Acid (-COOH): This is the primary acidic center. Benzoic acid itself has a pKa of approximately 4.2. The electron-withdrawing nature of the amide group and the electron-donating nature of the amino group, both in meta positions, will subtly influence this value. One would predict the carboxylic acid pKa to be in the range of 3.5 to 4.5 .
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Aromatic Amine (-NH₂): This group is basic. The pKa of aniline is around 4.6. The presence of the electron-withdrawing carboxylic acid and amide groups on the ring will decrease the electron density on the nitrogen, making it a weaker base. Therefore, the pKa of this amino group is expected to be lower than 4.6 .
The molecule is amphoteric , capable of acting as both an acid and a base. Its net charge will be highly dependent on the pH of the environment, which is a crucial consideration for developing HPLC methods, designing extraction procedures, and understanding its physiological disposition.
Solubility
Specific aqueous solubility data is not available. However, based on the molecular structure and negative logP value, the compound is expected to be sparingly to moderately soluble in water. Its solubility is highly pH-dependent:
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In acidic solutions (pH < 2): The amino group will be protonated (-NH₃⁺) and the carboxylic acid will be neutral (-COOH), resulting in a net positive charge and likely enhanced aqueous solubility.
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In alkaline solutions (pH > 9): The carboxylic acid will be deprotonated (-COO⁻) and the amino group will be neutral (-NH₂), resulting in a net negative charge and enhanced aqueous solubility.
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Near its isoelectric point: The compound will exist predominantly as a zwitterion, which often corresponds to the point of minimum solubility.
For organic solvents, it is likely to have good solubility in polar aprotic solvents like DMSO and DMF and polar protic solvents like methanol and ethanol.
Experimental Protocols for Characterization
Trustworthy characterization relies on robust and reproducible analytical methods. Below is a standard protocol for determining the purity of the compound via High-Performance Liquid Chromatography (HPLC), based on established methodologies for similar compounds.[3]
Protocol: Purity Determination by Reverse-Phase HPLC
This method is designed to separate the main compound from potential impurities.
1. Objective: To determine the purity of 3-Amino-5-[(methylamino)carbonyl]benzoic acid using a gradient reverse-phase HPLC method with UV detection.
2. Materials & Equipment:
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HPLC system with gradient pump, autosampler, column oven, and UV-Vis detector.
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Reverse-phase C18 column (e.g., 4.6 x 150 mm, 3 µm particle size).
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Acetonitrile (MeCN), HPLC grade.
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Water, HPLC grade.
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Formic acid (FA) or Phosphoric acid (H₃PO₄), analytical grade.
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Reference standard of 3-Amino-5-[(methylamino)carbonyl]benzoic acid.
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Volumetric flasks, pipettes, and autosampler vials.
3. Chromatographic Conditions:
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Mobile Phase A: Water with 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
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Gradient Program:
-
0-2 min: 5% B
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2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or determined by UV scan).
-
Injection Volume: 5 µL.
4. Procedure:
-
Standard Preparation: Accurately weigh ~5 mg of the reference standard and dissolve in a 1:1 mixture of water and acetonitrile to make a 10 mL solution (concentration ~0.5 mg/mL).
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Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.
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Analysis: Inject the standard and sample solutions into the HPLC system.
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Data Processing: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
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5. Justification of Methodological Choices:
-
Reverse-Phase C18 Column: This is the standard for separating moderately polar to nonpolar compounds. The target molecule's aromatic nature makes it well-suited for retention on a C18 stationary phase.
-
Acidified Mobile Phase: The addition of formic acid (or phosphoric acid) serves two purposes: it protonates the silanol groups on the silica support to reduce peak tailing, and it maintains the carboxylic acid and amino groups in a consistent protonation state, leading to sharp, reproducible peaks.[3] Formic acid is preferred for MS-compatibility.[3]
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Gradient Elution: A gradient from low to high organic content (acetonitrile) ensures that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated and eluted from the column in a reasonable timeframe.
Caption: A generalized workflow for HPLC-based purity assessment.
Conclusion
3-Amino-5-[(methylamino)carbonyl]benzoic acid is a hydrophilic, amphoteric molecule whose behavior is dictated by its three key functional groups. Its calculated logP of -0.0365 indicates a preference for aqueous environments, a critical factor for its handling and formulation. While experimental data for thermal properties and pKa are sparse in the public domain, its structure provides a solid basis for predicting its pH-dependent solubility and for developing robust analytical methods, such as the reverse-phase HPLC protocol detailed herein. For any application in a research or development setting, experimental verification of these predicted properties is strongly recommended.
References
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PubChem. 3-Amino-5-methylbenzoic acid. [Link]
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SIELC Technologies. 3-Amino-5-((methylamino)carbonyl)benzoic acid. [Link]
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Capot Chemical. 3-amino-5-[(methylamino)carbonyl]benzoic acid. [Link]
